Pritelivir - 348086-71-5

Pritelivir

Catalog Number: EVT-279965
CAS Number: 348086-71-5
Molecular Formula: C18H18N4O3S2
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pritelivir (AIC316, BAY 57-1293) is a novel antiviral compound that acts as a potent and selective inhibitor of the herpes simplex virus (HSV) helicase-primase complex. [, , , ] This mechanism of action distinguishes it from traditional nucleoside analogues like acyclovir, which target the viral DNA polymerase. [, ] Pritelivir exhibits activity against both HSV-1 and HSV-2, including strains resistant to acyclovir and foscarnet. [, , , ]

Future Directions
  • Further investigation of long-term efficacy and safety: While promising results have been observed in shorter-term studies, further research is needed to assess the long-term efficacy and safety of Pritelivir, particularly regarding potential resistance development. [, , ]
  • Optimization of dosing regimens: Research focusing on optimizing Pritelivir's dosing regimen for different patient populations and indications could enhance its therapeutic efficacy and minimize potential side effects. [, ]
  • Exploration of combination therapies: Investigating the potential synergy between Pritelivir and other antiviral agents, such as acyclovir, could lead to more effective treatment strategies for HSV infections, especially in cases of drug resistance. []
  • Development of topical formulations: Developing topical formulations of Pritelivir could provide a more targeted approach to treating mucocutaneous HSV infections, potentially minimizing systemic side effects. [, ]
  • Elucidation of the precise mechanism of action: Further research to fully understand the molecular interactions between Pritelivir and the HSV helicase-primase complex could inform the development of even more potent and specific inhibitors. []
  • Evaluation of its potential against other viruses: Given its broad-spectrum activity against herpesviruses, investigating Pritelivir's efficacy against other viral families could lead to novel antiviral therapies for a wider range of diseases. [, ]

Amenamevir

Compound Description: Amenamevir, also a helicase-primase inhibitor, exhibits antiviral activity against both herpes simplex virus (HSV) and varicella-zoster virus (VZV). It operates through a novel mechanism, inhibiting the progression of the replication fork, a crucial step in DNA synthesis []. Amenamevir is administered once daily and demonstrates efficacy in treating genital herpes []. Notably, it has been approved in Japan for treating herpes zoster, having been successfully used in over 1,240,000 patients [].

Relevance: Acyclovir and Pritelivir both demonstrate antiviral activity against HSV, but their mechanisms of action differ considerably. Acyclovir targets viral DNA polymerase, whereas Pritelivir inhibits the helicase-primase complex [, ]. This difference in targets makes Pritelivir a promising alternative for treating acyclovir-resistant HSV infections.

Cidofovir

Compound Description: Cidofovir is another second-line antiviral agent used against acyclovir-resistant HSV infections. Similar to Foscarnet, Cidofovir can be effective against acyclovir-resistant strains but is associated with significant toxicities, primarily nephrotoxicity []. This limits its clinical utility.

Famciclovir

Compound Description: Famciclovir is a nucleoside analogue, similar to acyclovir, that is effective against HSV infections. It is metabolized to penciclovir, which then inhibits viral DNA polymerase [].

Brincidofovir

Compound Description: Brincidofovir is a novel antiviral agent undergoing phase III clinical trials for treating HSV infections []. It is an intracellularly acting derivative of Cidofovir, suggesting a similar mechanism of action, inhibiting viral DNA polymerase.

Relevance: Brincidofovir and Pritelivir represent potential advancements in HSV therapy, aiming to address the limitations of existing treatments. While both target viral replication, they do so through distinct mechanisms - Brincidofovir, similar to Cidofovir, targets viral DNA polymerase while Pritelivir inhibits the helicase-primase complex [].

Valomaciclovir

Compound Description: Valomaciclovir is a novel nucleoside analogue being investigated for its potential against HSV infections [].

Relevance: Valomaciclovir and Pritelivir represent different classes of antivirals being developed against HSV, with Valomaciclovir likely targeting viral DNA polymerase, while Pritelivir targets the viral helicase-primase complex [].

FV-100

Compound Description: FV-100 is a novel nucleoside analogue under investigation for its potential against HSV infections [].

Relevance: FV-100 and Pritelivir represent distinct classes of antivirals under development for HSV. As a nucleoside analogue, FV-100 likely targets viral DNA polymerase, while Pritelivir inhibits the viral helicase-primase complex [].

Source

Pritelivir was developed by the pharmaceutical company AiCuris Anti-infective Cures AG, which focuses on innovative antiviral therapies. The compound has undergone various phases of clinical trials to assess its efficacy and safety in treating herpes simplex virus infections.

Classification

Pritelivir belongs to the class of compounds known as helicase-primase inhibitors. This classification is significant as it distinguishes Pritelivir from other antiviral agents that may target different stages of viral replication. The specific targeting of the helicase-primase complex provides a novel approach to managing herpes simplex virus infections.

Synthesis Analysis

Methods

The synthesis of Pritelivir involves multiple steps, primarily focusing on constructing the core structure that interacts with the helicase-primase complex. The synthetic route typically includes:

  1. Formation of Key Intermediates: Initial reactions involve creating various intermediates that will contribute to the final structure of Pritelivir.
  2. Coupling Reactions: These reactions are crucial for building the complex molecular framework necessary for biological activity.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Pritelivir from other by-products.

Technical Details

The synthetic pathway is characterized by careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized throughout the synthesis process to monitor progress and confirm the identity of intermediates and final products.

Molecular Structure Analysis

Structure

Pritelivir has a unique molecular structure that allows it to effectively bind to its target. The chemical formula for Pritelivir is C₁₈H₁₉N₃O₃S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 341.42 g/mol
  • Structural Features: The compound features a thiazole ring, an amide group, and a hydroxyl functional group, which contribute to its biological activity.

The three-dimensional conformation of Pritelivir can be analyzed using computational chemistry methods to predict its interaction with the helicase-primase complex.

Chemical Reactions Analysis

Reactions

Pritelivir undergoes several chemical reactions during its synthesis and in biological systems:

  1. Nucleophilic Substitution Reactions: These are essential for forming key bonds within the molecule.
  2. Hydrolysis Reactions: In biological environments, Pritelivir may undergo hydrolysis, affecting its stability and activity.

Technical Details

The kinetics of these reactions can be studied using various analytical methods. For example, high-performance liquid chromatography can track reaction progress and product formation over time.

Mechanism of Action

Process

Pritelivir functions by specifically inhibiting the helicase-primase complex of the herpes simplex virus. This complex is vital for unwinding viral DNA and synthesizing RNA primers necessary for DNA replication.

  1. Binding: Pritelivir binds to the helicase component of the complex.
  2. Inhibition: This binding prevents the helicase from unwinding DNA, thereby halting viral replication.

Data

Research has demonstrated that Pritelivir exhibits potent antiviral activity against both herpes simplex virus type 1 and type 2 in vitro. Its selectivity index indicates a favorable therapeutic window compared to existing antiviral agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pritelivir is typically a white to off-white solid.
  • Solubility: It shows variable solubility in different solvents, which can influence formulation strategies for drug delivery.

Chemical Properties

  • Stability: Pritelivir is stable under recommended storage conditions but may degrade under extreme pH or temperature.
  • pKa Value: Understanding the pKa value is essential for predicting solubility and permeability characteristics in biological systems.

Relevant data from stability studies indicate that Pritelivir maintains its integrity over extended periods when stored appropriately.

Applications

Scientific Uses

Pritelivir's primary application lies in treating herpes simplex virus infections. Its unique mechanism offers potential advantages over traditional therapies:

  1. Resistance Management: Due to its novel action mechanism, Pritelivir may be effective against strains resistant to existing antiviral medications.
  2. Combination Therapy: It can be explored in combination with other antiviral agents to enhance therapeutic outcomes.

Additionally, ongoing research aims to evaluate its efficacy against other viral pathogens, expanding its potential applications beyond herpes simplex virus infections.

Rationale for Development of Helicase-Primase Inhibitors in Herpes Simplex Virus (HSV) Therapeutics

Limitations of Nucleoside Analogues in HSV Management

Nucleoside analogues, exemplified by acyclovir and its prodrug valacyclovir, have constituted the cornerstone of HSV therapy since the early 1980s. Despite their revolutionary impact, these agents exhibit significant pharmacological and therapeutic limitations that constrain clinical efficacy. Acyclovir demonstrates poor oral bioavailability (approximately 10-20%), necessitating frequent dosing or high doses to achieve therapeutic concentrations. Its prodrug valacyclovir improves bioavailability to about 54% but still shares the core mechanistic limitations inherent to nucleoside analogues [1] [4].

The therapeutic success of nucleoside analogues critically depends on early administration within a narrow time window following symptom onset or viral reactivation. Delayed initiation substantially diminishes clinical efficacy, particularly in managing recurrent lesions. Furthermore, these agents demonstrate minimal impact on the frequency of subsequent reactivations and fail to suppress latent viral reservoirs established in neuronal ganglia. Pharmacokinetically, nucleoside analogues undergo relatively rapid elimination (acyclovir half-life: 2-3 hours), necessitating multiple daily doses that compromise adherence and consistent therapeutic coverage [1] [4].

From a mechanistic perspective, nucleoside analogues require intracellular activation through a three-step phosphorylation process. The initial phosphorylation is mediated exclusively by the viral thymidine kinase (TK), rendering them inactive against TK-deficient HSV strains. Subsequent phosphorylation steps depend on cellular kinases, culminating in inhibition of the viral DNA polymerase through competitive termination of DNA chain elongation. This complex activation pathway creates multiple potential failure points for therapeutic efficacy [1] [5].

Emergence of Acyclovir-Resistant HSV Strains in Immunocompromised Populations

Acyclovir resistance remains relatively uncommon in immunocompetent individuals (estimated prevalence: 0.1-0.7%) but presents a significant and growing challenge in immunocompromised populations. Hematopoietic cell transplant (HCT) recipients demonstrate particularly alarming resistance rates, with studies reporting 5-30% of patients harboring acyclovir-resistant HSV isolates during periods of intensive immunosuppression. This pronounced susceptibility stems from prolonged viral replication, impaired immune surveillance, and extended exposure to antiviral prophylaxis – circumstances that collectively foster selection pressure for resistant mutants [3] [5].

Resistance mechanisms predominantly involve mutations in the viral TK gene (approximately 95% of cases), rendering the enzyme incapable of phosphorylating acyclovir. Less frequently (5% of cases), mutations in the viral DNA polymerase (UL30 gene) confer resistance despite intact TK function. The clinical consequence is the emergence of recalcitrant mucocutaneous lesions that progress despite standard therapy, particularly affecting the oral mucosa, genital regions, and peri-rectal areas. These lesions often demonstrate prolonged healing times, increased pain, and risk of disseminated infection in severely immunocompromised hosts [3] [5].

Management of acyclovir-resistant HSV currently relies on second-line agents including foscarnet and cidofovir. However, these alternatives present substantial challenges: they are available only as intravenous formulations, exhibit significant nephrotoxicity (foscarnet) and neutropenia (cidofovir), and require intensive monitoring. Furthermore, certain DNA polymerase mutations confer cross-resistance to both acyclovir and foscarnet, creating a therapeutic dilemma for which few options exist. Pritelivir's distinct mechanism of action overcomes these limitations by targeting a different viral complex, maintaining activity against isolates resistant to nucleoside analogues and foscarnet [3] [5] [7].

Table 1: Prevalence and Mechanisms of Acyclovir-Resistant HSV in Immunocompromised Populations

Patient PopulationPrevalence of ACV-ResistancePrimary Resistance MechanismTherapeutic Challenges
Hematopoietic Cell Transplant Recipients5-30%Thymidine kinase deficiency (95%)Limited oral options, nephrotoxicity of alternatives
HIV/AIDS Patients4-7%DNA polymerase mutations (5%)Cumulative toxicities, drug interactions
Solid Organ Transplant Recipients3-10%Combination TK/DNAP mutationsConcurrent nephrotoxic immunosuppressants
Congenital ImmunodeficiencyCase reportsPredominantly TK mutationsPediatric formulation limitations

Target Validation: Helicase-Primase Complex as a Novel Antiviral Site

The HSV helicase-primase complex represents a heterotrimeric enzyme complex essential for viral DNA replication, comprising UL5 (helicase), UL52 (primase), and UL8 (accessory protein) subunits. This complex performs two critical functions: unwinding double-stranded DNA into single strands (helicase activity), and synthesizing RNA primers necessary for DNA polymerase-mediated synthesis of daughter strands (primase activity). Unlike the viral DNA polymerase targeted by nucleoside analogues, the helicase-primase complex operates upstream in the DNA replication cascade and does not share functional homology with human enzymes, offering a promising target for selective antiviral intervention [1] [2].

Pritelivir belongs to the thiazolylamide chemical class and represents the first clinically advanced helicase-primase inhibitor (HPI). It exerts antiviral activity through potent inhibition of the UL5/UL52 complex, specifically blocking the primase function and consequently halting de novo viral DNA synthesis. Crucially, pritelivir does not require metabolic activation by viral or cellular kinases, rendering it intrinsically active against TK-deficient and DNA polymerase-mutated HSV strains that are resistant to nucleoside analogues [1] [6].

Preclinical validation studies demonstrated exceptional potency against both HSV-1 and HSV-2. In plaque reduction assays, pritelivir exhibited EC₅₀ values of 0.026 µM against HSV-1 and 0.029 µM against HSV-2, representing approximately 100-fold greater potency than acyclovir in vitro. This enhanced potency translated to superior in vivo efficacy in murine lethal challenge models, where pritelivir demonstrated ED₅₀ values of 0.5 mg/kg against both HSV-1 and HSV-2, compared to 22 mg/kg and 16 mg/kg for acyclovir against the same strains, respectively [1] [6].

Table 2: Comparative Antiviral Activity of Pritelivir Versus Nucleoside Analogues

Antiviral ParameterPritelivirAcyclovirValacyclovirFoscarnet
EC₅₀ HSV-1 (µM)0.0260.5-1.50.8-2.050-100
EC₅₀ HSV-2 (µM)0.0291.0-3.01.5-4.080-150
MechanismHelicase-primase inhibitionDNA polymerase inhibitionDNA polymerase inhibitionDNA polymerase inhibition
Activation RequiredNoneViral thymidine kinaseViral thymidine kinaseNone
Activity Against TK- MutantsYesNoNoYes
Murine ED₅₀ (mg/kg)0.522 (HSV-1), 16 (HSV-2)17 (HSV-1), 14 (HSV-2)Not established

Molecular characterization of pritelivir resistance in vitro identified mutations exclusively within the UL5 and UL52 genes, with no resistance-associated mutations detected in UL8. Resistance mapping revealed clusters within the fourth functional motif of UL5 (amino acids 341-355) and at UL52 position 906 – regions distinct from those conferring resistance to DNA polymerase inhibitors. This non-overlapping resistance profile confirms the mechanistically distinct nature of helicase-primase inhibition and supports its potential utility against isolates resistant to existing antivirals [1] [3].

Clinical resistance monitoring during a phase 2 trial involving 87 participants with genital HSV-2 infection revealed no evidence of pritelivir-induced resistance mutations despite 28 days of continuous therapy. Comprehensive sequencing of UL5 and UL52 resistance regions from 823 genital swab specimens detected only a single participant with a pre-existing amino acid change (H334R) near the UL5 functional motif. Phenotypic characterization confirmed preserved susceptibility to pritelivir (12.3-fold change in EC₅₀), indicating this variant does not confer clinical resistance. These findings demonstrate the high genetic barrier to resistance development in clinical settings [3].

Table 3: Molecular Characteristics of HSV Helicase-Primase Complex Inhibition

CharacteristicUL5 (Helicase)UL52 (Primase)UL8 (Accessory)
Molecular Weight99 kDa110 kDa80 kDa
Catalytic FunctionATP-dependent DNA unwindingRNA primer synthesisComplex stabilization
Functional MotifsMotif I-IV (ATP binding/hydrolysis)Zinc finger domainNuclear localization
Resistance MutationsK355N, A356T, L357P (Motif IV)R904H, K905R, Y906CNone identified
Pritelivir BindingCompetitive with ATPAllosteric inhibitionNo direct binding
Conservation Across HSV Strains>99%>99%>98%

The collective evidence from biochemical, genetic, and clinical studies solidly validates the helicase-primase complex as a therapeutically viable target. Its essential function in viral replication, mechanistic distinction from existing therapies, and high conservation across HSV clinical isolates provide a compelling rationale for therapeutic exploitation. Pritelivir's clinical development addresses critical unmet needs in HSV management, particularly for immunocompromised patients with resistant infections who currently lack effective oral treatment options [1] [2] [7].

Properties

CAS Number

348086-71-5

Product Name

Pritelivir

IUPAC Name

N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)

InChI Key

IVZKZONQVYTCKC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

AIC316
BAY 57-1293
N-(5-(aminiosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-(4-(2-pyridinyl)phenyl)acetamide
pritelivi

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.